3-benzyl-7-((3-(3,4-dihydroisoquinolin-2(1H)-yl)propyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
3-benzyl-7-((3-(3,4-dihydroisoquinolin-2(1H)-yl)propyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of pyrimido[4,5-d]pyrimidine derivatives. This compound is characterized by its unique structure, which includes a benzyl group, a dihydroisoquinoline moiety, and a pyrimido[4,5-d]pyrimidine core. The presence of these functional groups makes it a molecule of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-7-((3-(3,4-dihydroisoquinolin-2(1H)-yl)propyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions
Synthesis of Pyrimido[4,5-d]pyrimidine Core: This can be achieved through a condensation reaction between barbituric acid and an appropriate aldehyde, followed by cyclization.
Introduction of Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Attachment of Dihydroisoquinoline Moiety: The dihydroisoquinoline group can be attached through a reductive amination reaction involving 3,4-dihydroisoquinoline and an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-7-((3-(3,4-dihydroisoquinolin-2(1H)-yl)propyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzyl and dihydroisoquinoline moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or dihydroisoquinoline derivatives.
Scientific Research Applications
3-benzyl-7-((3-(3,4-dihydroisoquinolin-2(1H)-yl)propyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Pharmacology: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: It is used as a probe to study biological pathways and mechanisms.
Industrial Applications: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-benzyl-7-((3-(3,4-dihydroisoquinolin-2(1H)-yl)propyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic Acid: A potent and selective inhibitor of the type 5 17-β-hydroxysteroid dehydrogenase AKR1C3.
3,4-Dihydroisoquinolin-1(2H)-one Derivatives: These compounds have shown antioomycete activity against phytopathogens.
Uniqueness
3-benzyl-7-((3-(3,4-dihydroisoquinolin-2(1H)-yl)propyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is unique due to its combination of a benzyl group, a dihydroisoquinoline moiety, and a pyrimido[4,5-d]pyrimidine core. This unique structure imparts specific biological activities and chemical reactivity that distinguish it from other similar compounds.
Properties
IUPAC Name |
6-benzyl-2-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propylamino]-8H-pyrimido[4,5-d]pyrimidine-5,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6O2/c32-23-21-15-27-24(26-12-6-13-30-14-11-19-9-4-5-10-20(19)17-30)28-22(21)29-25(33)31(23)16-18-7-2-1-3-8-18/h1-5,7-10,15H,6,11-14,16-17H2,(H2,26,27,28,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXHVCINUMRNSLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CCCNC3=NC=C4C(=N3)NC(=O)N(C4=O)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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